molecular formula C18H11BrFN7O B11375462 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11375462
M. Wt: 440.2 g/mol
InChI Key: HCOJDJPOKDYAGF-UHFFFAOYSA-N
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Description

10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound that features multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the core structure: This step involves the construction of the tricyclic framework through cyclization reactions.

    Introduction of substituents: The bromophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Final modifications: Any additional functional groups are added, and the compound is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or nitrogen atoms.

    Reduction: Reduction reactions could target the double bonds or heteroatoms within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It may be used as a building block for more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential use as therapeutic agents in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(4-bromophenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

The uniqueness of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in its specific substitution pattern and the presence of multiple heteroatoms, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H11BrFN7O

Molecular Weight

440.2 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C18H11BrFN7O/c19-11-5-1-9(2-6-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-3-7-12(20)8-4-10/h1-8,16H,(H,23,28)(H,21,24,26)

InChI Key

HCOJDJPOKDYAGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25)F

Origin of Product

United States

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